(3R-cis)-1-Benzoyl-3-(1-methoxy-1-methylethoxy)-4-phenyl-2-azetidinone (3R-cis)-1-Benzoyl-3-(1-methoxy-1-methylethoxy)-4-phenyl-2-azetidinone
Brand Name: Vulcanchem
CAS No.: 149107-92-6
VCID: VC0125614
InChI: InChI=1S/C20H21NO4/c1-20(2,24-3)25-17-16(14-10-6-4-7-11-14)21(19(17)23)18(22)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3/t16-,17+/m0/s1
SMILES: CC(C)(OC)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C20H21NO4
Molecular Weight: 339.4 g/mol

(3R-cis)-1-Benzoyl-3-(1-methoxy-1-methylethoxy)-4-phenyl-2-azetidinone

CAS No.: 149107-92-6

Main Products

VCID: VC0125614

Molecular Formula: C20H21NO4

Molecular Weight: 339.4 g/mol

(3R-cis)-1-Benzoyl-3-(1-methoxy-1-methylethoxy)-4-phenyl-2-azetidinone - 149107-92-6

CAS No. 149107-92-6
Product Name (3R-cis)-1-Benzoyl-3-(1-methoxy-1-methylethoxy)-4-phenyl-2-azetidinone
Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
IUPAC Name (3R,4S)-1-benzoyl-3-(2-methoxypropan-2-yloxy)-4-phenylazetidin-2-one
Standard InChI InChI=1S/C20H21NO4/c1-20(2,24-3)25-17-16(14-10-6-4-7-11-14)21(19(17)23)18(22)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3/t16-,17+/m0/s1
Standard InChIKey SVGIEMHCAPRHEZ-DLBZAZTESA-N
Isomeric SMILES CC(C)(OC)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
SMILES CC(C)(OC)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC(C)(OC)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
PubChem Compound 15450026
Last Modified Nov 11 2021
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